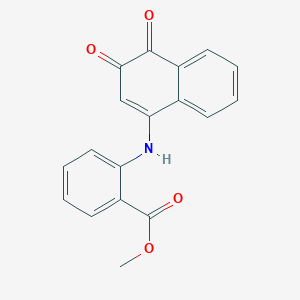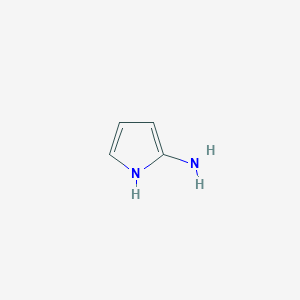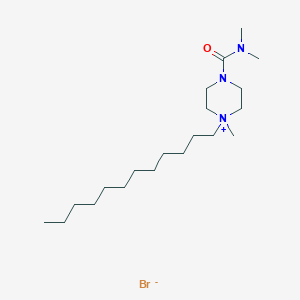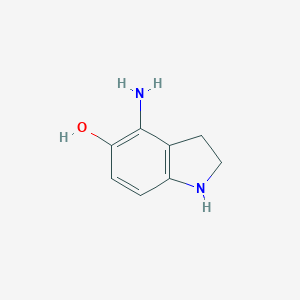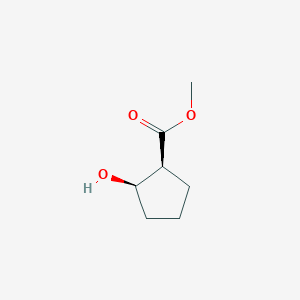
Pyridin-2-sulfonylchlorid-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the CAS Number: 111480-84-3 . Its molecular weight is 214.07 and its IUPAC name is 2-pyridinesulfonyl chloride hydrochloride . It is stored in an inert atmosphere and under -20C .
Molecular Structure Analysis
The InChI code for Pyridine-2-sulfonyl chloride hydrochloride is 1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pyridine-2-sulfonyl chloride hydrochloride may participate in bimolecular nucleophilic substitution (SN2) reactions . In these reactions, the nucleophiles are mainly anionic species .Physical And Chemical Properties Analysis
Pyridine-2-sulfonyl chloride hydrochloride is a solid substance . It is stored under an inert atmosphere and in a freezer, under -20C .Wissenschaftliche Forschungsanwendungen
Synthese von Pyridinderivaten
Pyridin-2-sulfonylchlorid-hydrochlorid wird bei der Synthese von Pyridinderivaten verwendet, die in der medizinischen Chemie eine wichtige Rolle spielen. Diese Derivate zeigen eine breite Palette biologischer Aktivitäten, darunter die Wirkung als IKK-β-Inhibitoren, antimikrobielle Mittel, A2A-Adenosinrezeptorantagonisten und Antitumormittel .
Entwicklung antimikrobieller Mittel
Diese Verbindung dient als Vorläufer bei der Entwicklung neuer antimikrobieller Mittel. Forscher haben neuartige Pyridinderivate synthetisiert, die vielversprechende Ergebnisse gegen mikrobielle Stämme wie E. coli, B. mycoides und C. albicans gezeigt haben, mit signifikanten Hemmzonen, die auf eine starke antimikrobielle Aktivität hindeuten .
Verbesserung der HPLC-MS/MS-Empfindlichkeit
In der analytischen Chemie wird this compound als Derivatisierungsmittel verwendet, um die Empfindlichkeit von Metaboliten für ihre anschließende Bestimmung mittels Hochleistungsflüssigkeitschromatographie gekoppelt mit Tandem-Massenspektrometrie (HPLC-MS/MS) zu verbessern. Dies ist besonders wichtig für den Nachweis von Steroidöstrogenen in biologischen Proben und Bisphenol A in Getränken .
Quantifizierung von Östrogenmetaboliten
Die Verbindung ist von entscheidender Bedeutung für die Quantifizierung von Östrogenmetaboliten, die wichtige Biomarker für die Beurteilung von Krebsrisiken und Stoffwechselerkrankungen sind. Aufgrund ihrer niedrigen physiologischen Spiegel ist eine empfindliche und genaue Methode erforderlich für die Quantifizierung nicht konjugierter Formen endogener Steroide und ihrer Metaboliten beim Menschen .
Magnetische Nanopartikelkatalyse
Im Bereich der Nanotechnologie ist this compound an der Herstellung von magnetisch rückgewinnbaren Nanokatalysatoren beteiligt. Diese Katalysatoren werden in chemischen Reaktionen aufgrund ihrer hohen Oberfläche, einfachen Herstellung und einfachen Modifizierbarkeit verwendet. Sie sind besonders effektiv in Mehrkomponentenreaktionen zur Synthese von Pyridinderivaten .
Safety and Hazards
Pyridine-2-sulfonyl chloride hydrochloride is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303+P361+P353, P301+P330+P331, P304+P340+P310, and P305+P351+P338+P310 .
Relevant Papers Relevant papers on Pyridine-2-sulfonyl chloride hydrochloride include studies on the nucleophilic substitution of pyridine and the properties of pyridine-2-sulfonyl chloride .
Wirkmechanismus
Mode of Action
It’s known that sulfonyl chlorides, in general, are reactive towards nucleophiles due to the good leaving group (cl-), which can be displaced in nucleophilic acyl substitution reactions .
Result of Action
The molecular and cellular effects of Pyridine-2-sulfonyl chloride hydrochloride’s action depend on the specific context of its use. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of Pyridine-2-sulfonyl chloride hydrochloride can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C to maintain its stability . The presence of nucleophiles in the reaction environment can also influence its reactivity .
Eigenschaften
IUPAC Name |
pyridine-2-sulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJWHCVLZBSLNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549546 |
Source


|
| Record name | Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111480-84-3 |
Source


|
| Record name | Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-sulfonyl chloride hydrochloride; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

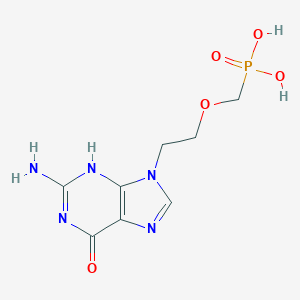
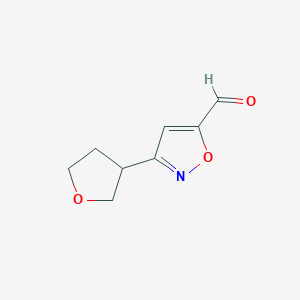

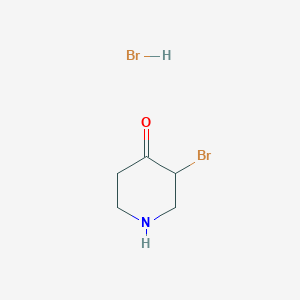
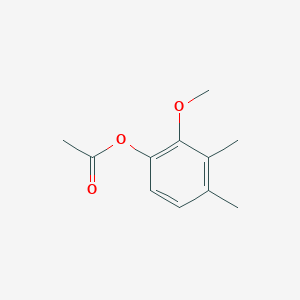
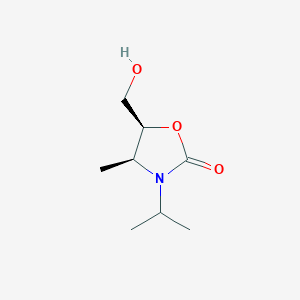
![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
